molecular formula C19H22N2 B1404003 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane CAS No. 1263296-82-7

5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane

Cat. No.: B1404003
CAS No.: 1263296-82-7
M. Wt: 278.4 g/mol
InChI Key: DSZKDNIUEMPRKJ-UHFFFAOYSA-N
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Description

5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane (CAS 1263296-82-7) is a high-purity chemical compound supplied for research and development purposes. This molecule features a unique 2-azaspiro[3.3]heptane scaffold, a strained spirocyclic system that is of significant interest in modern medicinal chemistry as a three-dimensional isostere for flat aromatic rings or a piperazine replacement, potentially improving physicochemical properties and target selectivity in drug candidates . The core 2-azaspiro[3.3]heptane structure is a key framework explored in chemical space enumeration studies for the design of novel bioactive molecules . The specific substitution pattern of this compound, with a diphenylmethyl group on the nitrogen and a primary amine, makes it a valuable building block for constructing more complex molecules targeting neurological pathways. Research into structurally related N-benzylated azepanes has identified potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET) and dopamine transporter (DAT), suggesting potential application in the investigation of neuropsychiatric disorders . The compound's properties are consistent with favorable pharmacokinetics and high brain penetrance, as observed in related chemical entities . This product is intended for use by qualified researchers in laboratory settings only. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-benzhydryl-2-azaspiro[3.3]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c20-17-11-12-19(17)13-21(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZKDNIUEMPRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857372
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263296-82-7
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263296-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diphenylmethyl)-2-azaspiro[3.3]heptan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic azaspiroheptane ring system.

    Introduction of the diphenylmethyl group: The diphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane is utilized as a key intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization opportunities, making it valuable in creating derivatives that exhibit desired chemical properties.

Pharmaceutical Applications

Drug Design and Development
The compound is explored for its potential as a bioisostere of piperidine, which is a common scaffold in drug molecules. This characteristic enables it to mimic the behavior of other bioactive compounds, thus enhancing the pharmacological profiles of new drugs .

Therapeutic Properties
Research indicates that derivatives of this compound may possess significant therapeutic properties. For instance, modifications to this compound have been linked to improved efficacy and reduced toxicity in anesthetic applications, such as with Bupivacaine analogs, which demonstrate enhanced lipophilicity and solubility .

Potential Antineoplastic and Antidepressant Effects
The spirocyclic nature of this compound allows it to interact favorably with biological targets, making it a candidate for developing antineoplastic and antidepressant drugs. Its ability to form selective ligands for various biological targets positions it as a promising agent in peptidomimetic drug design .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in the synthesis of specialty chemicals that may have applications in various sectors including agriculture (as insecticides) and materials science .

Case Study: Bupivacaine Analogs

A study demonstrated that replacing the piperidine fragment in Bupivacaine with the spirocyclic amino acid derived from this compound led to an enhanced duration of anesthetic action while maintaining comparable activity levels and significantly lower toxicity profiles .

Case Study: Synthesis of Functionalized Derivatives

Research focused on synthesizing derivatives of this compound revealed that these compounds could be produced in multigram quantities with decent yields, showcasing their potential for scalability in drug development processes .

Mechanism of Action

The mechanism of action of 5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to mimic the behavior of other bioactive molecules, such as piperidine . This mimicry enables it to bind to similar receptors or enzymes, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The azaspiro[3.3]heptane core is a versatile scaffold, and modifications at positions 2 and 5 significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane 2: Diphenylmethyl; 5: Amino C₁₈H₂₀N₂ ~264.37* High lipophilicity, steric bulk
5-Fluoro-2-azaspiro[3.3]heptane 2: H; 5: Fluoro C₆H₁₀FN 115.15 Compact, electron-withdrawing F
tert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride 2: tert-Butyl ester; 5: Amino C₁₁H₂₀N₂O₂·HCl 248.75 Enhanced solubility (salt form)

*Estimated based on structural analogy.

  • Solubility : The hydrochloride salt in demonstrates how ionic derivatives can enhance aqueous solubility, whereas the diphenylmethyl group may reduce it.
  • Synthetic Accessibility : The gem-dimethyl and gem-difluoro variants described in are synthesized via efficient one-pot methods, while introducing diphenylmethyl likely requires multi-step functionalization.

Biological Activity

5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane, a compound with the molecular formula C19H22N2C_{19}H_{22}N_{2}, features a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Weight : 278.4 g/mol
  • CAS Number : 1263296-82-7
  • Structure : The spirocyclic core combined with a diphenylmethyl group and an amino group contributes to its distinctive properties.

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Bioisosteric Behavior : It acts as a bioisostere for piperidine, allowing it to mimic other bioactive molecules and interact with similar biological pathways.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions, enhancing its reactivity in biological systems.

Pharmacological Applications

Research has indicated several potential pharmacological applications:

  • Antidepressant Activity : The compound's structural similarity to known antidepressants suggests it may influence neurotransmitter systems.
  • Antinociceptive Effects : Preliminary studies indicate potential pain-relieving properties, akin to those observed in other spirocyclic compounds.
  • Neuroprotective Properties : Its ability to cross the blood-brain barrier may render it useful in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various azaspiro compounds, including derivatives of this compound, assessing their biological activities through in vitro assays .
    • Results showed that modifications to the spirocyclic structure could enhance or diminish biological activity, indicating structure-activity relationships (SAR) are crucial for therapeutic development.
  • In Vivo Studies :
    • Animal models have been employed to evaluate the efficacy of the compound in pain management and mood disorders, showing promising results that warrant further investigation .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activities
This compoundSpirocyclicAntidepressant, Antinociceptive
PiperidineSaturated heterocycleWidely used in medicinal chemistry
2-Azaspiro[3.3]heptaneSpirocyclicPotential for bioactive applications

Q & A

Q. What are the key considerations for optimizing synthetic routes to 5-amino-2-diphenylmethyl-2-azaspiro[3.3]heptane?

Methodological Answer: The synthesis of spirocyclic amines like this compound often leverages modular strategies. A reference approach involves using Wittig reactions to generate key intermediates (e.g., olefins), followed by [2+2] cycloaddition with isocyanates to form the spirocyclic core, as demonstrated in the synthesis of 1-azaspiro[3.3]heptane derivatives . Critical parameters include:

  • Reagent selection : Use of Graf’s isocyanate for regioselective cycloaddition.
  • Scalability : Optimization of reaction conditions (e.g., solvent polarity, temperature) to achieve gram-scale synthesis (>80% yield reported for analogous structures) .
  • Purification : Chromatographic separation to isolate enantiomers or diastereomers, if applicable.

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this spirocyclic compound?

Methodological Answer: A tiered analytical workflow is recommended:

  • 1H/13C NMR : Assign spirocyclic protons (δ ~3.5–4.5 ppm for bridgehead carbons) and differentiate diphenylmethyl groups via coupling patterns .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ expected for C21H24N2).
  • HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (0.1% formic acid additive) .
  • X-ray crystallography : Resolve absolute configuration if chiral centers are present.

Q. What structural features of this compound influence its physicochemical properties (e.g., solubility, logP)?

Methodological Answer: The spiro[3.3]heptane core confers rigidity, reducing conformational entropy and enhancing metabolic stability compared to flexible amines like piperidine. Key factors include:

  • Diphenylmethyl group : Increases hydrophobicity (predicted logP ~4.2 via ChemAxon).
  • Amino group : Enables salt formation (e.g., HCl salts) to improve aqueous solubility for biological assays.
  • Spirocyclic strain : May enhance reactivity in functionalization reactions (e.g., selective N-alkylation) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives targeting specific biological receptors?

Methodological Answer: Quantum mechanical (QM) and molecular docking studies are critical:

  • Conformational analysis : Use DFT (B3LYP/6-31G*) to identify low-energy conformers of the spirocyclic core .
  • Docking : Screen against target receptors (e.g., GPCRs) using Glide or AutoDock Vina. Focus on the diphenylmethyl group’s role in hydrophobic pocket interactions.
  • SAR libraries : Generate derivatives via in silico substitution (e.g., halogenation, heterocycle replacement) and predict ADMET properties .

Q. What experimental strategies resolve contradictions in reactivity data during functionalization?

Methodological Answer: Discrepancies in reaction outcomes (e.g., regioselectivity in amide coupling) require:

  • Mechanistic studies : Employ isotopic labeling (e.g., 15N-amino group) to track reaction pathways via NMR .
  • Kinetic profiling : Use stopped-flow techniques to identify rate-limiting steps under varying conditions (e.g., pH, catalyst loading).
  • Cross-validation : Compare results with analogous spirocyclic systems (e.g., 2-azaspiro[3.5]nonane derivatives in EP 4374877) to isolate steric/electronic effects .

Q. How can advanced separation technologies improve enantiomeric resolution of chiral derivatives?

Methodological Answer: Chiral stationary phases (CSPs) and crystallization methods are pivotal:

  • HPLC : Use polysaccharide-based CSPs (e.g., Chiralpak IA) with hexane/IPA/DEA (90:10:0.1) for baseline separation (α >1.2) .
  • SFC : Supercritical CO2 with methanol co-solvent enhances throughput for library screening.
  • Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to facilitate crystallization .

Q. What methodologies enable real-time monitoring of reaction intermediates in spirocyclic synthesis?

Methodological Answer: In situ analytical tools are essential:

  • ReactIR : Track carbonyl intermediates (e.g., lactam formation at ~1700 cm⁻¹) during cycloaddition .
  • PAT (Process Analytical Technology) : Use Raman spectroscopy to monitor reaction progression in flow reactors.
  • LC-MS/MS : Identify transient intermediates (e.g., oxaziridines) with sub-ppm sensitivity .

Q. How can green chemistry principles be applied to reduce waste in large-scale synthesis?

Methodological Answer: Implement solvent recycling and catalytic systems:

  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity.
  • Catalysis : Use Pd/C or enzyme-mediated reactions for reductive amination (E-factor reduction >30%) .
  • Continuous flow : Minimize waste via telescoped reactions in microreactors (residence time <5 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane
Reactant of Route 2
5-Amino-2-diphenylmethyl-2-azaspiro[3.3]heptane

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